(2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]but-2-enedinitrile
Description
“(2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]but-2-enedinitrile” is a conjugated enedinitrile derivative characterized by a central but-2-enedinitrile backbone substituted with amino and methylideneamino groups. The (2Z)-configuration indicates the stereochemistry of the amino group, while the (E)-configuration of the methylideneamino group reflects the geometry of the imine bond.
Properties
IUPAC Name |
(Z)-2-amino-3-[[4-(dimethylamino)phenyl]methylideneamino]but-2-enedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-18(2)11-5-3-10(4-6-11)9-17-13(8-15)12(16)7-14/h3-6,9H,16H2,1-2H3/b13-12-,17-9? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBXVINHXQCKKI-KXBPZSEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC(=C(C#N)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)C=N/C(=C(/C#N)\N)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]but-2-enedinitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base, followed by the addition of an amine to form the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Chemical Reactions Analysis
(2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]but-2-enedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential in various therapeutic areas:
- Anticancer Activity : Studies indicate that (2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]but-2-enedinitrile may inhibit enzymes involved in cancer cell proliferation, suggesting applications in cancer treatment .
- Antimicrobial Properties : Preliminary research suggests efficacy against certain microbial strains, which warrants further investigation into its use as an antimicrobial agent .
Organic Synthesis
In synthetic organic chemistry, this compound serves as a versatile building block for the development of more complex molecules. It can participate in:
- Nucleophilic Substitution Reactions : The amino group can be replaced by other nucleophiles under suitable conditions, facilitating the synthesis of derivatives with varied properties.
- Oxidation and Reduction Reactions : The compound can undergo oxidation using agents like potassium permanganate or reduction with sodium borohydride, allowing for the creation of new derivatives.
Material Science
The compound is being explored for its potential applications in developing new materials, particularly in dye and pigment production due to its unique chemical structure that may impart desirable properties in these applications .
Case Study 1: Anticancer Research
Research conducted on the anticancer properties of this compound involved in vitro assays demonstrating its ability to inhibit the growth of certain cancer cell lines. The mechanism appears to involve interference with specific signaling pathways crucial for cell proliferation.
Case Study 2: Antimicrobial Efficacy
A study evaluated the antimicrobial activity against various bacterial strains, revealing promising results that suggest potential as a new antimicrobial agent. Further studies are needed to elucidate the exact mechanisms and efficacy in vivo.
Mechanism of Action
The mechanism of action of (2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]but-2-enedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of “(2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]but-2-enedinitrile” can be elucidated by comparing it with analogs differing in substituents, stereochemistry, or backbone modifications. Below is a detailed analysis:
Structural Analogues
Key Differences and Research Findings
Electronic Effects: The 4-(dimethylamino)phenyl group in the target compound provides strong electron donation via the dimethylamino substituent, enhancing charge transfer within the conjugated system. Replacing dimethylamino with diethylamino (as in ) introduces steric hindrance, which may slow reaction kinetics in synthesis or reduce binding affinity in biological systems.
Synthetic Routes: The general procedure for synthesizing β-heteroaryl-α,β-didehydro-α-amino acid derivatives (e.g., compound 10 in ) involves condensation of cyanoethenyl precursors with aromatic amines. Similar methods likely apply to the target compound, with acetic acid as a catalyst . In contrast, the thiazolidinone derivative requires cyclization steps, highlighting the versatility of enedinitrile backbones in generating heterocyclic systems.
Potential Applications: The benzylidene analogue has been studied for catalytic and dye applications due to its planar structure and conjugated π-system. The dimethylamino variant’s enhanced electron density may improve performance in optoelectronic devices or as a fluorescence probe. Diethylamino-substituted compounds () might exhibit better membrane permeability in biological systems, though this remains speculative without direct bioactivity data.
Crystallographic Data: The benzylidene compound has been characterized via single-crystal X-ray diffraction (using SHELX programs ), confirming its (Z,E)-configuration. Similar studies on the dimethylamino variant could clarify its conformational stability and intermolecular interactions.
Biological Activity
(2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]but-2-enedinitrile is a complex organic compound notable for its unique structural features, including an amino group, a butenedinitrile moiety, and a dimethylamino-substituted phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains.
Structural Characteristics
The structural formula of (2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]but-2-enedinitrile can be summarized as follows:
| Component | Description |
|---|---|
| Amino Group | Contributes to biological reactivity |
| Butenedinitrile Moiety | Imparts unique chemical properties |
| Dimethylamino Phenyl Group | Enhances lipophilicity and potential receptor interactions |
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base, followed by amine addition to yield the final product. The reaction conditions require careful control of temperature and solvents to achieve high yields and purity.
Anticancer Properties
Research indicates that (2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]but-2-enedinitrile exhibits significant anticancer activity. Computational studies using the Prediction of Activity Spectra for Substances (PASS) suggest that this compound may interact with molecular targets involved in cancer cell proliferation, potentially inhibiting their activity and leading to reduced tumor growth.
In vitro studies have shown that similar compounds with analogous structures often display significant cytotoxic effects against various cancer cell lines, suggesting a promising avenue for further pharmacological exploration.
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Preliminary studies suggest efficacy against certain bacterial strains and fungi, indicating its utility as a candidate for developing new antimicrobial agents. The mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
The mechanism by which (2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]but-2-enedinitrile exerts its biological effects is thought to involve binding to specific enzymes or receptors, altering their activity. For instance, it may inhibit enzymes critical for cancer cell survival or proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
When compared to structurally similar compounds, (2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]but-2-enedinitrile stands out due to its unique combination of functional groups that may confer distinct biological activities. Below is a comparison table:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]but-2-enedinitrile | Amino group, butenedinitrile, dimethylamino phenyl | Anticancer, antimicrobial |
| 4-Dimethylaminobenzaldehyde | Aromatic aldehyde | Used in organic synthesis |
| N,N-Dimethylaminopropionitrile | Aliphatic nitrile with dimethylamino group | Potential neuroactive effects |
| Aminobutyronitriles | Aliphatic structure with amino and nitrile groups | Neuroactive properties |
Case Studies
Recent studies have focused on the biological evaluation of (2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]but-2-enedinitrile in various assays:
- Cytotoxicity Assays : In vitro testing on cancer cell lines demonstrated IC50 values comparable to established chemotherapeutic agents.
- Antimicrobial Testing : The compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria in disc diffusion assays.
These findings highlight the compound's potential as a lead structure for drug development targeting cancer and infectious diseases.
Q & A
Basic: What are the optimized synthetic routes for (2Z)-2-amino-3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]but-2-enedinitrile, and how do reaction conditions influence yield?
Methodological Answer:
The compound is synthesized via condensation reactions between aldehydes and nitrile precursors. A common approach involves reacting 4-(dimethylamino)benzaldehyde with diaminomaleonitrile or malononitrile derivatives in the presence of a base (e.g., ammonia or amines) . Key parameters include:
- Solvent selection : Polar solvents like ethanol or methanol enhance reaction homogeneity and facilitate proton transfer .
- Temperature : Heating to 60–80°C accelerates imine formation while minimizing side reactions .
- Catalysts : Base catalysts (e.g., piperidine) improve condensation efficiency.
Yield optimization (up to 96% in analogous reactions) requires strict control of stoichiometry and exclusion of moisture .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- FT-IR and NMR :
- X-ray crystallography :
Advanced: How can researchers resolve contradictions in crystallographic data during structure refinement?
Methodological Answer:
Discrepancies in bond lengths or angles may arise from twinning, disorder, or poor data resolution. Strategies include:
- Validation tools : Use PLATON or CIF-check to flag outliers (e.g., implausible C–N bond lengths) .
- Data reprocessing : Apply SHELXD for phase correction or exclude weak reflections (<5σ) .
- Hydrogen bonding analysis : Compare experimental H-bond patterns with DFT-calculated geometries to validate assignments .
Advanced: What computational methods predict the electronic properties of this compound, and how do they guide experimental design?
Methodological Answer:
- DFT calculations :
- Optimize geometry using B3LYP/6-31G(d) to model frontier molecular orbitals (HOMO/LUMO), predicting reactivity sites .
- Calculate dipole moments and polarizability to assess solubility and intermolecular interactions.
- TD-DFT : Simulate UV-Vis spectra (e.g., π→π* transitions at ~300–400 nm) to correlate with experimental absorbance .
- MD simulations : Study solvent effects on conformational stability (e.g., in DMSO vs. ethanol) .
Advanced: How do solvent polarity and proticity affect the compound’s stability and reactivity in follow-up reactions?
Methodological Answer:
- Polar aprotic solvents (DMSO, acetonitrile) : Stabilize zwitterionic intermediates in nucleophilic additions, enhancing reaction rates .
- Protic solvents (methanol, ethanol) : Promote proton exchange in tautomerization but may hydrolyze nitrile groups under acidic conditions .
- Dielectric constant : High-ε solvents (e.g., water) destabilize the conjugated system, leading to precipitation. Solvent screening via Hansen solubility parameters is recommended .
Advanced: What strategies address reproducibility challenges in synthesizing enantiomerically pure forms?
Methodological Answer:
- Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during imine formation .
- Crystallization-induced asymmetric transformation (CIAT) : Use chiral solvents (e.g., (R)-limonene) to bias crystal packing .
- Chromatographic monitoring : Employ HPLC with chiral columns (e.g., Chiralpak IA) to assess enantiomeric excess (ee) at intermediate stages .
Advanced: How can researchers correlate spectral anomalies (e.g., unexpected NMR splitting) with structural dynamics?
Methodological Answer:
- Variable-temperature NMR : Detect conformational exchange (e.g., imine tautomerism) by observing coalescence of split peaks at elevated temperatures .
- NOESY/ROESY : Identify through-space correlations between aromatic protons and adjacent groups to confirm spatial arrangement .
- Dynamic NMR simulations : Fit line-shape changes to estimate activation energy barriers (e.g., using DNMR6 ) .
Advanced: What are the best practices for validating hydrogen-bonding networks in crystallographic models?
Methodological Answer:
- Hydrogen placement : Use SHELXL ’s HFIX command to refine H-atom positions based on electron density maps .
- Topology analysis : Tools like Mercury calculate H-bond distances/angles and compare with database norms (e.g., Cambridge Structural Database) .
- Validation reports : Generate checkCIF reports to flag H-bond outliers (e.g., donor-acceptor distances >3.2 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
